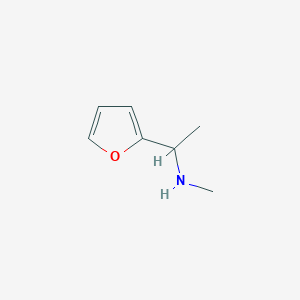

(1-Furan-2-yl-ethyl)-methyl-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(1-Furan-2-yl-ethyl)-methyl-amine is an organic compound that features a furan ring attached to an ethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Furan-2-yl-ethyl)-methyl-amine can be achieved through several methods. One common approach involves the reaction of furfurylamine with methyl iodide under basic conditions to yield the desired product . Another method includes the reductive amination of furfural with methylamine in the presence of a reducing agent such as sodium cyanoborohydride .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

(1-Furan-2-yl-ethyl)-methyl-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding furan derivatives.

Reduction: Reduction reactions can convert the furan ring to tetrahydrofuran derivatives.

Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to halogenated or nitrated products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenation can be achieved using chlorine or bromine under controlled conditions.

Major Products Formed

The major products formed from these reactions include halogenated furans, nitrated furans, and tetrahydrofuran derivatives .

Scientific Research Applications

(1-Furan-2-yl-ethyl)-methyl-amine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of fine chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of (1-Furan-2-yl-ethyl)-methyl-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in modulating enzyme activity and cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

(1-Furan-2-yl-ethyl)-amine: Similar structure but lacks the methyl group.

(1-Furan-2-yl-methyl)-amine: Similar structure but with a different substitution pattern on the furan ring.

(1-Furan-2-yl-ethyl)-dimethyl-amine: Contains an additional methyl group on the amine.

Uniqueness

(1-Furan-2-yl-ethyl)-methyl-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

(1-Furan-2-yl-ethyl)-methyl-amine, a compound characterized by its unique furan structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula: C7H11NO

- Molecular Weight: 125.17 g/mol

- IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including proteins and nucleic acids. Preliminary investigations suggest that this compound may alter the function of these biomolecules, potentially leading to therapeutic applications in antimicrobial and anticancer therapies .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, suggesting its potential as a novel antimicrobial agent. The following table summarizes its antimicrobial activity against selected pathogens:

| Pathogen Type | Activity Level |

|---|---|

| Gram-positive bacteria | Moderate to High |

| Gram-negative bacteria | Moderate |

| Fungi | Moderate |

The compound's furan moiety is believed to contribute to its ability to penetrate microbial cell walls, enhancing its efficacy .

Anticancer Properties

Studies have also explored the anticancer potential of this compound. It has been investigated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The compound's mechanism may involve the modulation of signaling pathways related to cell growth and survival.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar furan derivatives:

| Compound Name | Structure Type | Key Characteristics |

|---|---|---|

| Furfurylamine | Furan derivative | Exhibits basic properties; used in polymer synthesis |

| 5-Hydroxymethylfurfural | Furan derivative | Known for its role in biomass conversion |

| N-(Furfuryl)propylamine | Furan derivative | Exhibits antimicrobial properties |

| 2-Aminofurane | Furan derivative | Potential anticancer activity |

The specific combination of an ethyl group attached to a methyl amine on the furan ring distinguishes this compound from other furan derivatives, potentially influencing its solubility and reactivity .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against several strains of bacteria. The results demonstrated that the compound inhibited the growth of both Gram-positive and Gram-negative bacteria, with an IC50 value indicating moderate potency. This suggests that further exploration into its formulation as an antimicrobial agent is warranted .

Investigation into Anticancer Activity

Another significant study focused on the compound's anticancer properties, particularly its effect on human cancer cell lines. The findings revealed that treatment with this compound led to a significant reduction in cell viability and induced apoptosis in a dose-dependent manner. The study highlighted potential pathways affected by the compound, including those involved in cell cycle regulation and apoptosis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (1-Furan-2-yl-ethyl)-methyl-amine, and how can reaction parameters be controlled to maximize yield?

- Methodological Answer : The synthesis typically involves alkylation of methylamine with a furan-substituted ethyl halide or reductive amination of furan-2-yl-acetaldehyde with methylamine. Key parameters include:

- Temperature : Maintain 40–60°C to balance reactivity and side-product formation.

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amine.

- Stoichiometry : A 1.2:1 molar ratio of alkylating agent to amine minimizes unreacted starting material .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product with >90% purity .

Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Look for characteristic signals:

- Furan protons: δ 6.1–6.3 (H-3, H-4) and δ 7.3–7.5 (H-5) ppm.

- Ethylamine backbone: δ 2.4–2.6 (N–CH₃) and δ 2.8–3.1 (CH₂–N) ppm.

- IR : Stretching vibrations at 1640–1680 cm⁻¹ (C=N) and 2800–2900 cm⁻¹ (N–CH₃) confirm amine and furan moieties .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodological Answer :

- Light Sensitivity : Store in amber vials to prevent photodegradation of the furan ring.

- Temperature : Stable at –20°C for long-term storage; avoid >25°C to prevent polymerization.

- Incompatibilities : Reacts with strong oxidizers (e.g., KMnO₄) and acids, leading to decomposition .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound, and what are the limitations of these models?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to simulate interactions with targets (e.g., GPCRs or monoamine transporters). Validate with experimental IC₅₀ assays.

- ADMET Prediction : Tools like SwissADME estimate bioavailability (%F = 65–75) and blood-brain barrier penetration (logBB = 0.3–0.5).

- Limitations : Models may overlook solvent effects or allosteric binding sites, requiring empirical validation .

Q. How can contradictory data on the compound’s enzyme inhibition potency be resolved?

- Methodological Answer :

- Orthogonal Assays : Compare fluorometric (e.g., Fluorescamine) and radiometric (³H-ligand displacement) results to rule out assay-specific artifacts.

- Buffer Optimization : Test pH 7.4 vs. 8.0 to assess protonation effects on binding.

- Metabolite Screening : LC-MS/MS identifies metabolites that may interfere with activity .

Q. What strategies optimize the regioselectivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Catalyst Design : Use Pd/XPhos complexes to favor C-5 furan functionalization over C-3.

- Directing Groups : Introduce temporary pyridyl groups to steer coupling to the ethylamine chain.

- Solvent Effects : Dioxane increases selectivity for Suzuki-Miyaura reactions (yield >80%) .

Q. Safety and Ethical Considerations

Q. What PPE and engineering controls are required for handling this compound in a laboratory setting?

- Methodological Answer :

- PPE : Nitrile gloves, lab coat, and safety goggles. Use OV/AG-P99 respirators if aerosolization occurs.

- Ventilation : Perform reactions in a fume hood with >100 ft/min face velocity.

- Spill Management : Neutralize with 10% acetic acid and adsorb with vermiculite .

Q. How can the environmental impact of this compound be mitigated during disposal?

- Methodological Answer :

Properties

IUPAC Name |

1-(furan-2-yl)-N-methylethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO/c1-6(8-2)7-4-3-5-9-7/h3-6,8H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNBCJNJOLJAPMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CO1)NC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.